molecular formula C22H25NO3 B214535 1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214535
M. Wt: 351.4 g/mol
InChI Key: KCYBJHAPOJVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinones. It is also known as GW501516 or Endurobol and is a selective agonist of peroxisome proliferator-activated receptor delta (PPAR-delta). It has gained attention in the scientific community due to its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

GW501516 exerts its effects by binding to and activating PPAR-delta, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose uptake, and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle cells. It also leads to reduced inflammation and oxidative stress in the heart by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and exercise performance in animal models by increasing the utilization of fatty acids for energy. It has also been shown to reduce body fat and improve insulin sensitivity in obese mice. In addition, it has been shown to reduce inflammation and oxidative stress in the heart, leading to improved cardiac function.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for lab experiments. It is a selective agonist of PPAR-delta, which allows for specific targeting of this receptor. It also has a long half-life, which allows for less frequent dosing in animal models. However, there are also limitations to using GW501516 in lab experiments. It has been shown to cause cancer in animal studies at high doses, which raises concerns about its safety for human use. In addition, its effects on human metabolism and physiology are not well understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on GW501516. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and atherosclerosis. Future research should focus on understanding the mechanisms underlying its effects and its safety for human use.

Synthesis Methods

The synthesis of GW501516 involves a multi-step process that starts with the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-methyl-1-propanol to form the amide intermediate, which is then cyclized to form the indolinone ring. The final step involves the butylation of the hydroxyl group to form the final product.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to improve lipid metabolism, reduce insulin resistance, and increase glucose uptake in skeletal muscle cells. It has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart. In addition, it has been shown to have anti-cancer properties by inhibiting the proliferation and migration of cancer cells.

properties

Product Name

1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C22H25NO3/c1-4-5-12-23-19-9-7-6-8-18(19)22(26,21(23)25)14-20(24)17-11-10-15(2)13-16(17)3/h6-11,13,26H,4-5,12,14H2,1-3H3

InChI Key

KCYBJHAPOJVVMR-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.